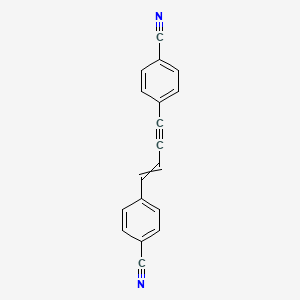
4,4'-(But-1-en-3-yne-1,4-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile is an organic compound with the molecular formula C16H10N2 It is a derivative of benzonitrile, featuring a but-1-en-3-yne-1,4-diyl linkage between two benzonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile typically involves the coupling of benzonitrile derivatives with but-1-en-3-yne-1,4-diyl intermediates. One common method is the palladium-catalyzed cross-coupling reaction, where a benzonitrile derivative is reacted with a but-1-en-3-yne-1,4-diyl compound under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or hydroxylated benzonitrile derivatives.
Applications De Recherche Scientifique
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(But-1-en-3-yne-1,4-diyl)bis(iodobenzene): Similar structure but with iodine atoms instead of nitrile groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains amine groups instead of nitrile groups.
1,4-Bis(4-aminophenyl)buta-1,3-diyne: Another similar compound with amine groups.
Uniqueness
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzonitrile is unique due to its specific nitrile functional groups and the but-1-en-3-yne-1,4-diyl linkage, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
833486-10-5 |
|---|---|
Formule moléculaire |
C18H10N2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
4-[4-(4-cyanophenyl)but-1-en-3-ynyl]benzonitrile |
InChI |
InChI=1S/C18H10N2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h1,3,5-12H |
Clé InChI |
GIXQBSTYXNDZKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
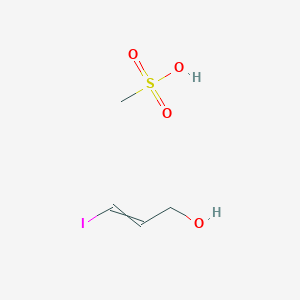
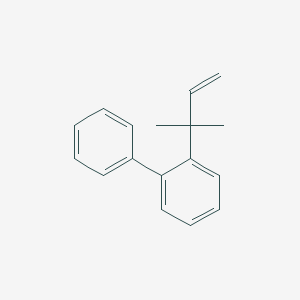
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
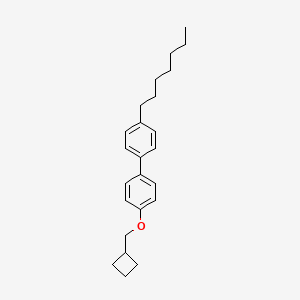
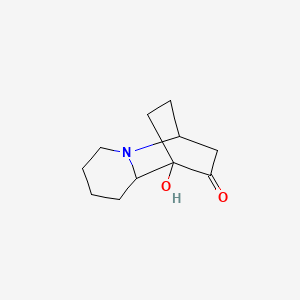

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
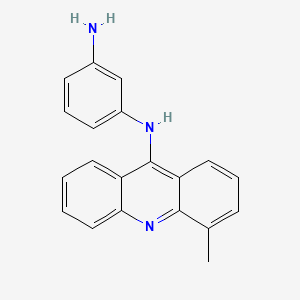

![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

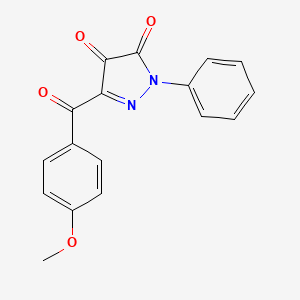
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
